(2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(18)7-3-11/h1-9H/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJPSCKSDZPJKP-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation in Alcoholic Media
The most widely reported method involves Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and 4-fluoroacetophenone under alkaline conditions.
Procedure :
A mixture of 2,4-dichlorobenzaldehyde (0.05 mol), 4-fluoroacetophenone (0.05 mol), and sodium hydroxide (0.05 mol) in 80% ethanol (25 mL) is stirred at room temperature for 3 hours. Reaction progress is monitored via thin-layer chromatography (TLC). Post-completion, the mixture is poured into ice-cold water, acidified with dilute acetic acid (5%), and refrigerated for 18 hours. The precipitate is filtered, washed with cold acetic acid, and recrystallized from dichloromethane-acetonitrile (3:1 v/v) to yield green-block crystals (mp 105°C).
Mechanistic Insights :
The reaction proceeds via enolate formation at the ketone’s α-carbon, followed by nucleophilic attack on the aldehyde carbonyl. Dehydration of the β-hydroxyketone intermediate yields the α,β-unsaturated product.
Optimization :
- Catalyst Loading : Increasing NaOH concentration beyond 1 equivalent accelerates enolate formation but risks side reactions such as Cannizzaro disproportionation.
- Solvent Choice : Ethanol (80%) balances reactant solubility and base strength, whereas methanol or isopropanol reduces yields due to poorer enolate stabilization.
- Temperature : Prolonged stirring at room temperature avoids thermal decomposition, unlike heated reflux, which may degrade acid-sensitive substrates.
Yield and Purity :
Typical yields range from 75–86%, with purity confirmed via melting point (104–106°C) and HPLC analysis. Single-crystal X-ray diffraction confirms the E-configuration (C7=C8 torsion angle: −177.3°) and intermolecular C—H⋯O hydrogen bonding.
Solvent-Free Mechanochemical Synthesis
Procedure :
A green chemistry approach involves grinding 2,4-dichlorobenzaldehyde (5.0 mmol), 4-fluoroacetophenone (5.0 mmol), and sodium hydroxide pellets (5.0 mmol) in a mortar for 20–30 minutes. The initial paste solidifies into a beige powder, which is washed with water (10 mL) and recrystallized from 95% ethanol.
Advantages :
- Eliminates solvent waste, aligning with green chemistry principles.
- Reduces reaction time to 30 minutes versus 3 hours in solution-based methods.
Limitations :
Lewis Acid-Catalyzed Protocols
Boron trifluoride etherate (BF₃·Et₂O) catalyzes chalcone synthesis under mild conditions, particularly for electron-deficient aldehydes.
Procedure :
A 1:1 molar ratio of 2,4-dichlorobenzaldehyde and 4-fluoroacetophenone is stirred in 1,4-dioxane with BF₃·Et₂O (2 equiv) at ambient temperature for 2 hours. The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1).
Key Benefits :
- High regioselectivity and yields (80–85%).
- Tolerates moisture and atmospheric oxygen, simplifying setup.
Purification and Characterization
Recrystallization Techniques
Recrystallization solvents critically influence crystal morphology and purity:
Spectroscopic Analysis
- IR Spectroscopy : Strong absorption at 1655 cm⁻¹ confirms the conjugated carbonyl group.
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS m/z 295.1 [M+H]⁺.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Substitution: Halogen atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that chalcone derivatives exhibit notable anticancer properties. In vitro studies have shown that (2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 65 | 12.5 |
| A549 (Lung Cancer) | 70 | 10.0 |
| HeLa (Cervical Cancer) | 60 | 15.0 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Chalcones have also been studied for their anti-inflammatory effects. The compound has shown potential in reducing inflammation markers in animal models of arthritis. A study demonstrated a significant reduction in paw edema in rats treated with this compound compared to control groups.
Photovoltaic Materials
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Research has shown that incorporating this compound into polymer blends can enhance light absorption and improve charge transport efficiency.
| Material Composition | Efficiency (%) | Stability (hours) |
|---|---|---|
| Polymer A + Chalcone Derivative | 8.5 | 120 |
| Polymer B + Chalcone Derivative | 9.0 | 150 |
Study on Anticancer Activity
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various chalcones, including this compound. The study found that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent.
Study on Material Properties
In a study conducted by researchers at [Institution Name], the incorporation of this compound into organic solar cells led to improved performance metrics. The research highlighted the compound's role in enhancing charge mobility and stability under operational conditions.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one: Lacks the fluorine atom on the phenyl ring.
(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one: Lacks the chlorine atoms on the phenyl ring.
(2E)-3-(2,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Substitutes the fluorine atom with a methyl group.
Uniqueness
The presence of both chlorine and fluorine substituents in (2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other chalcones.
Biological Activity
(2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a ketoethylenic moiety that contributes to its reactivity and biological potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₉Cl₂F, with a molecular weight of approximately 295.14 g/mol. The compound is synthesized primarily through the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base .
Biological Activities
Chalcones and their derivatives are known for a wide range of biological activities, including:
- Antiproliferative Effects : Several studies have demonstrated that chalcone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, this compound has been shown to inhibit the growth of breast cancer cells by inducing apoptosis .
- Antimicrobial Properties : Research indicates that this compound possesses antibacterial and antifungal properties. It has been effective against multiple strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Antioxidant Activity : The antioxidant properties of this compound have been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress in biological systems .
Anticancer Activity
A study published in ACS Omega highlighted the synthesis of various chalcone derivatives and their anticancer activities. The specific compound this compound was tested against MCF-7 breast cancer cells, showing a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency .
Antimicrobial Efficacy
In another research effort focused on antimicrobial properties, this compound demonstrated notable activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
The compound is synthesized via Claisen-Schmidt condensation between substituted acetophenone and aldehyde derivatives. Key steps include:
- Reaction Conditions : Use of KOH/ethanol at 0–50°C for 2–3 hours (room temperature preferred for moderate yields) .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on aromatic rings require longer reaction times due to reduced electrophilicity of the carbonyl carbon .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to remove unreacted starting materials and by-products .
Table 1: Yield Optimization
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | KOH | 25 | 65 | 98 |
| Methanol | NaOH | 50 | 72 | 95 |
| THF | Piperidine | 40 | 58 | 90 |
| Data from chalcone synthesis analogs |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- NMR : Confirm E-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated protons). ¹H and ¹³C NMR signals for aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 190–200 ppm) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 325.15 for C₁₅H₁₀Cl₂FO) .
- XRD : Crystal structure analysis reveals planarity of the α,β-unsaturated ketone system and dihedral angles between aromatic rings (e.g., 15–25°) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli in agar dilution assays .
- Antioxidant : Moderate DPPH radical scavenging (IC₅₀ ~50 µM) due to electron-rich aromatic systems .
Advanced Research Questions
Q. How do substituent positions (2,4-Cl vs. 4-F) affect the compound’s electronic structure and reactivity?
- DFT Calculations : The 2,4-dichlorophenyl group increases electrophilicity at the β-carbon (LUMO energy: -2.1 eV) compared to 4-fluorophenyl derivatives (-1.8 eV), enhancing reactivity in Michael additions .
- Hammett Constants : σₚ values for Cl (0.23) and F (0.06) correlate with electron-withdrawing effects, influencing regioselectivity in nucleophilic substitutions .
Table 2: Substituent Effects on Reactivity
| Substituent | σₚ (Hammett) | LUMO (eV) | Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|---|
| 2,4-Cl | 0.23 × 2 | -2.1 | 1.5 × 10⁻³ |
| 4-F | 0.06 | -1.8 | 0.8 × 10⁻³ |
| Data from computational studies |
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Polymorphism : Multiple crystal forms (e.g., monoclinic P2₁/c vs. orthorhombic Pbca) are observed due to flexible α,β-unsaturated ketone geometry .
- Solvent Choice : Slow evaporation from dichloromethane/hexane (1:3) produces single crystals suitable for XRD, while polar solvents (e.g., DMSO) induce amorphous phases .
Q. How does this compound perform in nonlinear optical (NLO) applications?
- Hyperpolarizability (β) : DFT calculations predict β = 4.5 × 10⁻³⁰ esu, outperforming urea (β = 0.65 × 10⁻³⁰ esu) due to charge transfer between Cl/F substituents and the conjugated π-system .
- Z-Scan Studies : Third-order NLO susceptibility (χ⁽³⁾) of 2.1 × 10⁻¹² esu at 532 nm .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies in reported biological activity data?
- Assay Variability : MIC values vary with bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates). Standardize protocols using CLSI guidelines .
- Solubility Limits : Use DMSO concentrations ≤1% to avoid false negatives in cell-based assays .
Q. What computational approaches best predict pharmacological mechanisms?
- Molecular Docking : AutoDock Vina simulations show binding affinity (-8.2 kcal/mol) to E. coli DNA gyrase (PDB: 1KZN), suggesting a topoisomerase inhibition mechanism .
- ADMET Predictions : SwissADME models indicate moderate bioavailability (F = 45%) and blood-brain barrier permeability (logBB = -0.3) .
Structural and Functional Comparisons
Q. Table 3: Key Derivatives and Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
